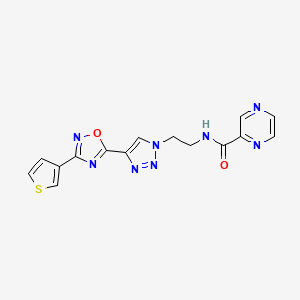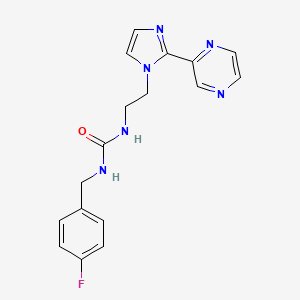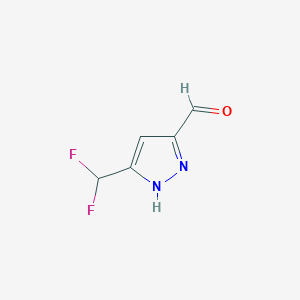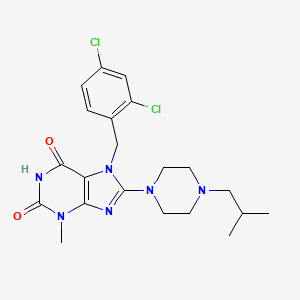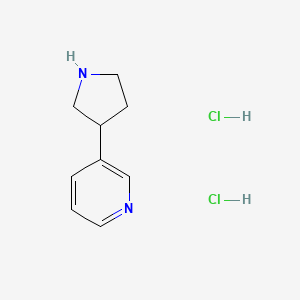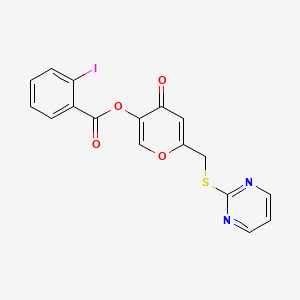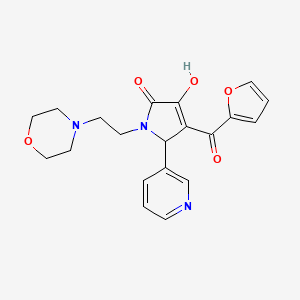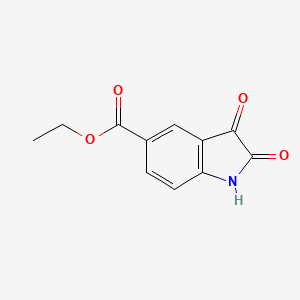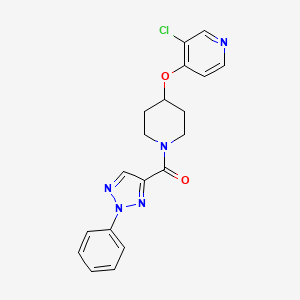
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone generally starts with the preparation of intermediate compounds such as 3-chloropyridine, piperidine, and phenyl azide. The reaction between 3-chloropyridine and piperidine forms a piperidinyl pyridine, which is subsequently reacted with phenyl azide under conditions that promote azide-alkyne cycloaddition, leading to the formation of the triazole ring. Careful control of reaction parameters such as temperature, solvent, and catalysts is crucial for the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and stringent quality control measures to ensure purity and yield. Continuous flow chemistry might be employed to optimize reaction conditions and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the triazole moiety can participate in click chemistry reactions, while the piperidine ring can undergo hydrogenation.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide. Reduction could involve reagents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon. Substitution reactions may employ nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products: Depending on the reaction conditions, products can vary from oxidized derivatives to reduced or substituted compounds. Each modification can significantly impact the compound’s chemical and biological properties.
4. Scientific Research Applications: (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has garnered interest in numerous scientific fields:
Chemistry: As a building block for complex organic synthesis and studying structure-activity relationships.
Biology: Potential use in developing biochemical probes to study cellular processes.
Medicine: Investigation as a candidate for drug development, particularly in targeting neurological conditions or certain cancers.
Industry: Utilized in developing new materials with specific properties or as intermediates in manufacturing high-value chemicals.
5. Mechanism of Action: The exact mechanism of action for this compound depends on its application:
In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves the triazole ring binding to active sites, influencing biochemical pathways.
Its piperidine and phenyl groups might also contribute to the compound’s binding affinity and specificity.
6. Comparison with Similar Compounds: When compared with similar compounds like (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone, this compound stands out due to its unique combination of functional groups, which may result in distinct chemical and biological properties. This distinctiveness can be leveraged for specific applications where traditional compounds fall short.
Comparison with Similar Compounds
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)methanone
(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWHYZYCXQEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
